4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide is a compound classified within the oxadiazole derivatives, notable for its potential pharmacological applications. This compound features a benzenesulfonamide moiety attached to an oxadiazole ring, which contributes to its biological activity. The compound's structure allows it to exhibit various interactions with biological targets, making it of interest in medicinal chemistry.
The synthesis of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves several steps, often starting from commercially available sulfonamides and hydrazines. One common method includes the reaction of benzenesulfonyl chloride with hydrazine derivatives in the presence of a catalyst.
The reaction conditions often include heating under reflux for several hours, followed by cooling and filtration to isolate the product. Yield percentages can vary based on the specific reagents and conditions used, typically ranging from 60% to 80% .
The molecular formula of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide is . Its structure comprises:
Key structural data includes:
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide can participate in various chemical reactions, including:
The reactivity of the oxadiazole ring allows for further modifications, such as substitution at the nitrogen atom or the carbon atoms adjacent to it. The compound's ability to form hydrogen bonds enhances its interaction with biological targets .
The mechanism of action for 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide is primarily linked to its biological activity against specific targets such as enzymes or receptors involved in disease pathways.
Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines, indicating potential as an anticancer agent .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are used for characterization .
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide has several scientific applications:
The structural core of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide emerged as a privileged scaffold in medicinal chemistry during the late 2010s, driven by dual therapeutic targeting strategies. Its development was catalyzed by the need for isoform-selective inhibitors of metalloenzymes like carbonic anhydrase (CA) and monoamine oxidase (MAO). In 2019–2020, systematic studies revealed its exceptional potency against hCA I/II isoforms (relevant for altitude sickness) and MAO-B (a Parkinson’s disease target). For hCA inhibition, derivatives such as compound 5c (Ki = 18.08 nM against hCA I) demonstrated an 84-fold enhancement over the reference drug acetazolamide (Ki = 1,532.01 nM) [1] [2]. Concurrently, MAO-B inhibition studies identified compound 1e (IC₅₀ = 0.0027 µM), surpassing lazabemide by 33-fold [3] [5]. This period marked a strategic shift from traditional sulfonamide drugs (e.g., acetazolamide) toward hybrid architectures merging sulfonamide zinc-binding groups with oxadiazole-based hydrophobic tails, optimizing target engagement and selectivity [1] [5].
Table 1: Key Therapeutic Targets and Activities of 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide Derivatives
Therapeutic Target | Lead Compound | Key Activity Metric | Structural Insights |
---|---|---|---|
hCA I (Acute Mountain Sickness) | 5c | Ki = 18.08 nM (84-fold > acetazolamide) | 4-Benzenesulfonamide with chloroaryl tail |
hCA II (Glaucoma/Epilepsy) | 5c | Ki = 3.02 nM (4.5-fold > acetazolamide) | Meta-substituted hydrophobic tails enhance affinity |
MAO-B (Neurodegeneration) | 1e | IC₅₀ = 0.0027 µM | 4-Sulfonamide position critical for potency |
Cancer (HCT-116/MCF-7) | 31 | IC₅₀ = 0.5 µM (HCT-116) | Nitrothiophene-vinyl tail with meta-sulfonamide |
The bioactivity of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives arises from synergistic pharmacophoric elements:
Table 2: Molecular Interactions of Key Derivatives with Target Enzymes
Target Protein | Key Residue Interactions | Docking Score (kcal/mol) | Dominant Forces |
---|---|---|---|
hCA II (PDB: 3HS4) | Thr199 (H-bond), Phe131 (π-π), Zn²⁺ (coordination) | 6.94 (5c) vs. 4.32 (AAZ) | Hydrophobic, Coordination |
MAO-B (Docking Model) | Tyr398 (H-bond), Tyr435 (π-stacking), FAD (van der Waals) | −9.1 (1e) | π-Stacking, Electrostatic |
α-Amylase (Docking Study) | Trp58, Trp59 (π-π), Asp300 (H-bond) | −7.4 (PESMP) | Hydrophobic, H-bonding |
Structure-Activity Relationship (SAR) Highlights:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3